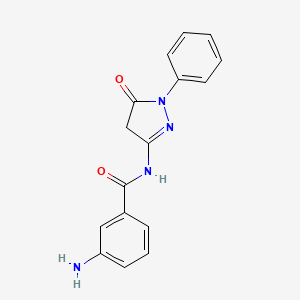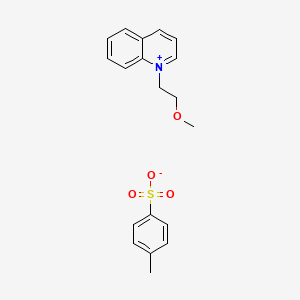
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties
Méthodes De Préparation
The synthesis of 1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with 2-methoxyethyl groups and 4-methylbenzenesulfonate. The reaction conditions often include the use of solvents such as toluene and catalysts like sulfuric acid. The process may involve heating the reactants to temperatures around 60-70°C to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxyethyl or sulfonate groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate can be compared with other quinoline derivatives such as:
2-Methoxyethyl 4-methylbenzenesulfonate: Similar in structure but lacks the quinoline moiety, making it less effective in biological applications.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can enhance their biological activity but may also affect their stability.
(E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline: This compound has a different substitution pattern, which can lead to variations in its chemical reactivity and biological properties
Propriétés
Formule moléculaire |
C19H21NO4S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)quinolin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14NO.C7H8O3S/c1-14-10-9-13-8-4-6-11-5-2-3-7-12(11)13;1-6-2-4-7(5-3-6)11(8,9)10/h2-8H,9-10H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
HAOXTAKAZDXJIA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COCC[N+]1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


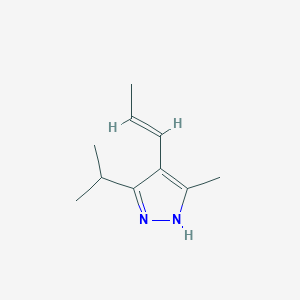
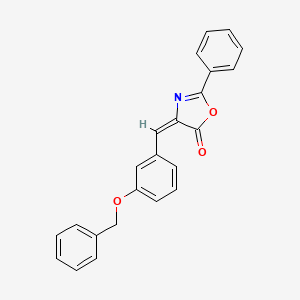


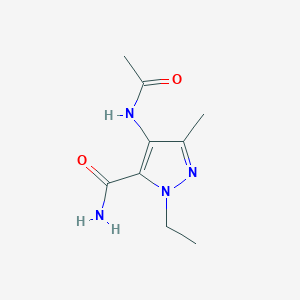

![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)
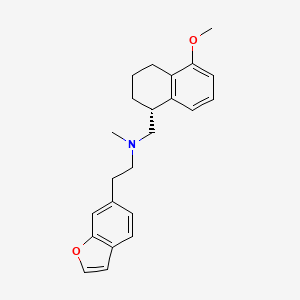

![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)
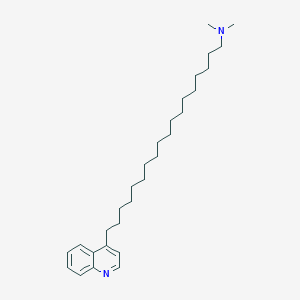
![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
